![molecular formula C5H7F2N3 B2673476 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1245806-69-2](/img/structure/B2673476.png)
3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine” is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, Shen and co-workers investigated alternative approaches to generate [CuCF2H] in situ . In particular, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.12 and a melting point of 200–201°C . It is a solid at 20°C .Scientific Research Applications
Defluorinative Functionalization
Background: Defluorinative functionalization converts trifluoromethyl groups (CF₃) to difluoromethyl groups (CF₂). This transformation is highly efficient but faces selectivity and functional group tolerance challenges.
Applications:- Drug Design : The CF₂H group serves as an excellent hydrogen bond donor, enhancing drug-target affinity and specificity. Incorporating CF₂H motifs into drug candidates can improve their pharmacological properties .
Antifungal Activity
Context: The indazole ring system, when electropositive, exhibits better antifungal activity. Let’s explore how the CF₂H group influences this property.
Electrostatic Interactions: The CF₂H group’s presence enhances electropositivity, potentially contributing to improved antifungal activity. Understanding these interactions aids in designing more effective antifungal agents .
Quinoxalin-2-ones
Role of CF₂H: Quinoxalin-2-ones are important in drug discovery. Incorporating the CF₂H group enhances lipophilicity, target affinity, and specificity. Visible-light redox-catalyzed difluoromethylation enables the synthesis of diverse 3-difluoromethyl-quinoxalin-2-ones .
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been used as an intermediate to seven fungicides . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities . This suggests potential future directions for the development of new fungicides using this compound as an intermediate.
properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPBALMNOJRUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.